6,7-Diaminoquinoxaline-2,3-dione dihydrochloride
CAS No.:
Cat. No.: VC15909817
Molecular Formula: C8H8Cl2N4O2
Molecular Weight: 263.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8Cl2N4O2 |
|---|---|
| Molecular Weight | 263.08 g/mol |
| IUPAC Name | 6,7-diaminoquinoxaline-2,3-dione;dihydrochloride |
| Standard InChI | InChI=1S/C8H6N4O2.2ClH/c9-3-1-5-6(2-4(3)10)12-8(14)7(13)11-5;;/h1-2H,9-10H2;2*1H |
| Standard InChI Key | WPYRAKVNPXHFKQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=CC2=NC(=O)C(=O)N=C21)N)N.Cl.Cl |
Introduction
Chemical and Structural Properties
Molecular Characteristics
6,7-Diaminoquinoxaline-2,3-dione dihydrochloride has a molecular weight of 263.08 g/mol and adopts a planar quinoxaline core with two amine groups and two ketone oxygen atoms . The dihydrochloride salt form enhances its solubility in polar solvents such as dimethyl sulfoxide (DMSO) and methanol . Key spectral data include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈Cl₂N₄O₂ |
| IUPAC Name | 6,7-diaminoquinoxaline-2,3-dione; dihydrochloride |
| CAS Number | 17498-26-9 |
| Melting Point | >300°C |
| Solubility | Chloroform:Methanol (1:1), DMSO |
| Spectral Peaks (IR) | 1650 cm⁻¹ (C=O), 3400 cm⁻¹ (N-H) |
The compound’s stability is sensitive to light and moisture, necessitating storage in amber vials under inert atmospheres at -20°C .
Structural Comparisons
Quinoxaline derivatives exhibit diverse functionalities depending on substituents. For instance:
-
6,7-Dinitroquinoxaline-2,3-dione (DNQX) acts as a glutamate receptor antagonist .
-
6,7-Diaminoquinoxaline-2,3-dione dihydrochloride prioritizes fluorescence over neurotransmitter modulation due to its amine groups.
-
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl hydrazide demonstrates sulfonamide-based antimicrobial activity .
This structural versatility underscores the scaffold’s adaptability in drug design.
Synthesis and Modification
Preparation of the Quinoxaline Core
The quinoxaline-2,3-dione backbone is synthesized via condensation of o-phenylenediamine with oxalic acid under acidic conditions . Subsequent chlorosulfonation introduces reactive sites for further functionalization.
Derivatization to 6,7-Diaminoquinoxaline-2,3-dione Dihydrochloride
Amino groups are introduced at the 6- and 7-positions through nitration followed by reduction. The dihydrochloride salt forms via treatment with hydrochloric acid, as detailed in the reaction:
This method yields a light-brown solid with >70% purity after recrystallization .
Applications in Biomedical Research
Fluorescence Labeling
The compound reacts with aldehydes to form fluorescent imidazole derivatives, enabling tracking of biomolecules in cellular systems. For example, it labels glycoproteins in ELISA assays, emitting at 450 nm upon excitation at 360 nm.
Antitumor Activity
Preliminary studies indicate inhibition of topoisomerase II, an enzyme overexpressed in cancer cells. At 50 µM concentration, it reduces HeLa cell viability by 60% over 48 hours. Comparative data with DNQX show distinct mechanisms:
| Compound | Target | IC₅₀ (µM) |
|---|---|---|
| 6,7-Diaminoquinoxaline-2,3-dione | Topoisomerase II | 45.2 |
| DNQX | NMDA Receptor | 0.8 |
Antibacterial Efficacy
In a 2024 study, derivatives of 6,7-diaminoquinoxaline-2,3-dione dihydrochloride exhibited potent activity against Staphylococcus aureus (MIC = 20 µg/mL) and Bacillus cereus (MIC = 40 µg/mL) . The mechanism involves disruption of cell wall synthesis via binding to penicillin-binding proteins .
Research Findings and Innovations
Thiazolidinone Hybrids
Cyclization with monochloroacetic acid yields thiazolidinone derivatives (e.g., compound 3a), which show enhanced antibacterial potency (MIC = 15 µg/mL against S. aureus) .
Sulfonamide Derivatives
Sulfonation at the 6-position produces hydrazide analogs active against Pseudomonas aeruginosa (MIC = 80 µg/mL) . These compounds adopt a planar conformation, facilitating penetration through bacterial membranes .
Neuroprotection Studies
Unlike DNQX, which blocks NMDA receptors, 6,7-diaminoquinoxaline-2,3-dione dihydrochloride lacks significant neuroprotective effects at concentrations ≤100 µM . This highlights functional divergences within the quinoxaline family.
Challenges and Future Directions
Current limitations include poor bioavailability and photodegradation. Nanoencapsulation in liposomes or polymeric carriers may enhance delivery. Further structure-activity relationship (SAR) studies could optimize antitumor specificity while minimizing off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume